molecular formula C12H15N3 B14178485 9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)- CAS No. 922500-20-7

9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-

Cat. No.: B14178485
CAS No.: 922500-20-7
M. Wt: 201.27 g/mol
InChI Key: PAOZWTXNJKJBTG-JQWIXIFHSA-N
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Description

9-Azabicyclo[421]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)- is a complex organic compound featuring a bicyclic structure with a pyrimidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo[4.2.1]non-2-ene: Lacks the pyrimidinyl substituent.

    2-(5-Pyrimidinyl)-9-azabicyclo[4.2.1]nonane: A structural isomer with different spatial arrangement.

    9-Azabicyclo[4.2.1]non-2-ene, 2-(4-pyrimidinyl)-: Similar structure with a different position of the pyrimidinyl group.

Uniqueness

The uniqueness of 9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)- lies in its specific stereochemistry and the presence of the pyrimidinyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

922500-20-7

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

(1S,6S)-2-pyrimidin-5-yl-9-azabicyclo[4.2.1]non-2-ene

InChI

InChI=1S/C12H15N3/c1-2-10-4-5-12(15-10)11(3-1)9-6-13-8-14-7-9/h3,6-8,10,12,15H,1-2,4-5H2/t10-,12-/m0/s1

InChI Key

PAOZWTXNJKJBTG-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@H]2CC[C@H](N2)C(=C1)C3=CN=CN=C3

Canonical SMILES

C1CC2CCC(N2)C(=C1)C3=CN=CN=C3

Origin of Product

United States

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